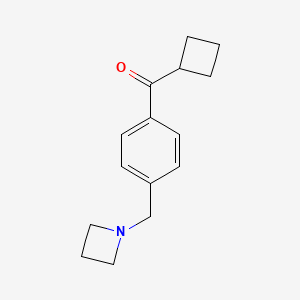

4-(Azetidinomethyl)phenyl cyclobutyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(13-3-1-4-13)14-7-5-12(6-8-14)11-16-9-2-10-16/h5-8,13H,1-4,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGDDZUKYGUWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642831 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-12-5 | |

| Record name | [4-(1-Azetidinylmethyl)phenyl]cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-(Azetidinomethyl)phenyl cyclobutyl ketone

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Azetidinomethyl)phenyl cyclobutyl ketone

Introduction: Bridging Structural Scaffolds for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The target molecule, this compound, exemplifies this approach by integrating two key pharmacophoric elements: the azetidine ring and an aryl cyclobutyl ketone scaffold.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery.[1][2][3] Its inherent ring strain and constrained geometry impart a unique three-dimensionality that can enhance binding affinity and selectivity for biological targets.[2] Furthermore, the incorporation of azetidine can improve crucial pharmacokinetic properties such as solubility and metabolic stability, making it a valuable bioisostere for larger, more flexible piperidine or piperazine rings.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[1][2]

Concurrently, aryl ketones, particularly those with strained cycloalkyl groups like cyclobutane, are prevalent in a wide array of biologically active compounds. The cyclobutyl group can serve as a conformationally restricted linker or a lipophilic side chain, influencing ligand-receptor interactions.[4][5] The synthesis and functionalization of such ketones are therefore of considerable interest to medicinal chemists.[4][5][6]

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a novel compound with potential applications in various therapeutic areas. We will delve into the causality behind the chosen synthetic strategy, provide detailed experimental protocols, and outline a robust analytical workflow for structural verification and purity assessment.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step synthetic sequence. The primary disconnection is at the benzylic carbon-nitrogen bond, leading to a benzylic halide intermediate and azetidine. The second disconnection breaks the bond between the phenyl ring and the ketone, pointing to a Friedel-Crafts acylation reaction.

Caption: Retrosynthetic analysis of this compound.

This leads to a forward synthesis commencing with the Friedel-Crafts acylation of a suitable monosubstituted benzene derivative, followed by a nucleophilic substitution reaction. While direct acylation of (azetidinomethyl)benzene could be considered, the basic nitrogen of the azetidine ring would likely complex with the Lewis acid catalyst, deactivating the aromatic ring and preventing the acylation. Therefore, a more robust approach involves a two-step sequence starting with a precursor that can be later converted to the azetidinomethyl group. Toluene is an ideal starting material as the methyl group can be halogenated post-acylation to provide the benzylic halide intermediate.

The chosen synthetic workflow is as follows:

Caption: Proposed three-step synthesis of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Methylphenyl cyclobutyl ketone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for forming aryl ketones.[7][8] Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the cyclobutanecarbonyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich toluene ring.[7][9] Toluene is used in excess to serve as both the reactant and the solvent.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents).

-

Cool the flask in an ice bath and add excess toluene (acting as solvent).

-

Add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-methylphenyl cyclobutyl ketone as a clear oil.

Step 2: Synthesis of 4-(Bromomethyl)phenyl cyclobutyl ketone via Radical Bromination

The benzylic methyl group is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical chain mechanism, which is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Experimental Protocol:

-

Dissolve 4-methylphenyl cyclobutyl ketone (1.0 equivalent) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-(bromomethyl)phenyl cyclobutyl ketone, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound via Nucleophilic Substitution

The final step involves the nucleophilic displacement of the benzylic bromide by azetidine.[10] This reaction typically proceeds via an SN2 mechanism, which is favored for primary benzylic halides. A mild base such as potassium carbonate is added to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol:

-

Dissolve 4-(bromomethyl)phenyl cyclobutyl ketone (1.0 equivalent) in a polar aprotic solvent like acetonitrile.

-

Add azetidine (1.2 equivalents) and potassium carbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess azetidine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pd(II)-Catalyzed Enantioselective C(sp3)−H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Azetidinomethyl)phenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Azetidinomethyl)phenyl cyclobutyl ketone, a novel compound of interest in modern medicinal chemistry. Recognizing the scarcity of direct experimental data for this specific molecule, this document synthesizes information from structurally similar compounds and established analytical methodologies to offer expert-driven predictions and detailed experimental protocols. This guide is designed to empower researchers in drug discovery and development with the foundational knowledge required for the effective handling, formulation, and progression of this and related chemical entities. We will delve into a plausible synthetic route, methods for purification and characterization, and a thorough examination of key physicochemical parameters including solubility, pKa, lipophilicity (logP), melting point, and stability.

Introduction and Molecular Overview

This compound belongs to a class of compounds that merges the structural rigidity and unique vectoral properties of the azetidine ring with the established pharmacophoric element of an aryl ketone. The azetidine motif, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery for its ability to enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional architecture that can lead to improved target engagement.[1] The phenyl cyclobutyl ketone moiety offers a distinct lipophilic character and potential for various intermolecular interactions.

Molecular Structure:

Key Structural Features:

-

Azetidine Ring: A strained, saturated heterocycle that can act as a hydrogen bond acceptor and introduces a basic center.

-

Phenyl Cyclobutyl Ketone: A bulky, lipophilic group that influences solubility and potential binding interactions.

-

Methylene Linker: Provides flexibility between the aromatic ring and the azetidine moiety.

This guide will systematically explore the properties arising from this unique combination of structural features.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach involves the nucleophilic substitution of a benzylic halide with azetidine.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of (4-methylphenyl)(cyclobutyl)methanone. To a stirred solution of toluene in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl3). Slowly add cyclobutanecarbonyl chloride and allow the reaction to warm to room temperature. Stir until completion, then quench with ice-water and extract the product.

-

Step 2: Synthesis of (4-(bromomethyl)phenyl)(cyclobutyl)methanone. Dissolve the product from Step 1 in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under a light source to initiate the reaction. Monitor by TLC until the starting material is consumed.

-

Step 3: Synthesis of this compound. Dissolve the brominated product from Step 2 in a polar aprotic solvent like acetonitrile. Add an excess of azetidine and a mild base such as potassium carbonate to scavenge the HBr byproduct. Stir at room temperature until completion.

Purification and Characterization

Purification of the final product would likely be achieved through column chromatography on silica gel. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Physicochemical Properties: Predicted Values and Experimental Determination

The following section details the predicted physicochemical properties of this compound and provides standardized protocols for their experimental determination.

| Property | Predicted Value/Range | Rationale for Prediction |

| Molecular Formula | C15H19NO | - |

| Molecular Weight | 229.32 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on the properties of similar aromatic ketones. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol) | The large, non-polar phenyl cyclobutyl ketone moiety is expected to dominate, leading to low aqueous solubility. The polar azetidine may slightly improve solubility at acidic pH. |

| pKa | 8.0 - 9.0 | The pKa of the conjugate acid of azetidine is approximately 11.29.[4] The electron-withdrawing effect of the N-benzyl group is expected to lower this value. For N-phenyl azetidine, the pKa is around 4.3.[5] Given the methylene spacer, the effect will be less pronounced than in N-phenyl azetidine, leading to an estimated pKa in the 8-9 range. |

| logP | 2.5 - 3.5 | The logP of cyclobutyl phenyl ketone is approximately 2.6.[6][7] The addition of the polar azetidinomethyl group will likely keep the logP in a similar, moderately lipophilic range. |

| Melting Point | 100 - 150 °C | Cyclobutyl phenyl ketone is a liquid at room temperature with a boiling point of 114-118 °C at 7 mmHg.[8] The addition of the polar and symmetrical azetidinomethyl group is expected to increase intermolecular forces, resulting in a solid with a moderate melting point. |

Solubility

Expertise & Experience: Understanding the solubility of a compound is paramount in drug development, influencing everything from in vitro assay design to formulation strategies. A hierarchical approach to solubility testing is most efficient.

Experimental Protocol: Kinetic Solubility Assay

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Shake the plate for a set period (e.g., 2 hours) to allow for equilibration.

-

Measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

Diagram of Solubility Determination Workflow:

Caption: Workflow for kinetic solubility determination.

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For a basic compound like this compound, determining the pKa of the azetidine nitrogen is crucial.

Experimental Protocol: Potentiometric Titration

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Lipophilicity (logP)

Expertise & Experience: The octanol-water partition coefficient (logP) is a key indicator of a drug's ability to cross cell membranes. While the traditional shake-flask method is the gold standard, HPLC-based methods are often preferred for their speed and lower sample consumption.

Experimental Protocol: RP-HPLC Method for logP Determination

-

Calibrate a reverse-phase HPLC system with a set of standards with known logP values.

-

Determine the retention time of the target compound under the same isocratic mobile phase conditions.

-

Calculate the capacity factor (k') for the compound.

-

Plot log k' versus the known logP values of the standards to generate a calibration curve.

-

Determine the logP of the target compound from its log k' using the calibration curve.

Melting Point

Expertise & Experience: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound. A sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Load a small amount of the finely powdered, dry compound into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Chemical Stability

Expertise & Experience: Stability testing is a critical component of drug development, ensuring that the compound remains intact and active under various storage and handling conditions. The International Council for Harmonisation (ICH) provides guidelines for these studies.[6][9]

Experimental Protocol: Forced Degradation Study

-

Prepare solutions of the compound in various stress conditions:

-

Acidic (e.g., 0.1 M HCl)

-

Basic (e.g., 0.1 M NaOH)

-

Oxidative (e.g., 3% H2O2)

-

Photolytic (exposure to UV light)

-

Thermal (elevated temperature)

-

-

At various time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a singlet for the methylene linker around 3.5-4.0 ppm, and signals for the azetidine and cyclobutyl protons in the aliphatic region (1.5-4.0 ppm).

-

¹³C NMR: A characteristic signal for the ketone carbonyl carbon is expected around 200 ppm. Aromatic and aliphatic carbons will appear in their respective typical regions.

Infrared (IR) Spectroscopy

A strong absorption band corresponding to the C=O stretch of the ketone is expected in the region of 1680-1700 cm⁻¹. The presence of C-H stretches from the aromatic and aliphatic portions of the molecule will also be observed.[9][10]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M+) at m/z = 229 should be observable. Common fragmentation patterns for N-benzyl ketones include alpha-cleavage to form a stable acylium ion and cleavage to form a tropylium ion at m/z = 91.[11]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of this compound. While direct experimental data is currently limited, the provided predictions, based on sound chemical principles and data from analogous structures, offer a robust starting point for researchers. The detailed experimental protocols are designed to be self-validating and adhere to industry standards, ensuring the generation of reliable and reproducible data. As a Senior Application Scientist, I am confident that this guide will serve as an invaluable resource for scientists and professionals in the field of drug discovery and development, enabling a more informed and efficient progression of research involving this and similar promising chemical entities.

References

-

PubChem. Cyclobutyl phenyl ketone. National Center for Biotechnology Information. [Link]

-

SpectraBase. Cyclobutyl phenyl ketone - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. Cyclobutyl phenyl ketone - Optional[ATR-IR] - Spectrum. [Link]

-

PubMed. Azetidines of pharmacological interest. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

PubMed Central. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

-

Progress in Chemistry. Synthesis of Azetidines. [Link]

-

ResearchGate. Structures of some azetidine-based drugs. [Link]

- Google Patents.

-

NIST. Cyclobutyl phenyl ketone. [Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

LookChem. Cyclobutyl phenyl ketone. [Link]

-

Cheméo. Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7). [Link]

-

Wikipedia. Azetidine. [Link]

-

PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

-

PubChem. Azetidine. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

-

ScienceDirect. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

-

Beilstein Journals. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Link]

-

Cheméo. Chemical Properties of Benzyl isobutyl ketone (CAS 5349-62-2). [Link]

-

ChemMol. cas 898777-31-6|| where to buy (4-(Azetidin-1-ylmethyl)phenyl)(p-tolyl)methanone. [Link]

-

ResearchGate. NY cyclisation of cyclobutyl phenyl ketone and manipulation of... [Link]

-

PubMed Central. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. [Link]

-

MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

-

ResearchGate. (PDF) (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jmchemsci.com [jmchemsci.com]

- 3. mdpi.com [mdpi.com]

- 4. Azetidine - Wikipedia [en.wikipedia.org]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclobutyl phenyl ketone|lookchem [lookchem.com]

- 8. CYCLOBUTYL PHENYL KETONE | 5407-98-7 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Mechanism of Action of 4-(Azetidinomethyl)phenyl cyclobutyl ketone as a Reversible Covalent Serine Protease Inhibitor

Executive Summary: This document provides an in-depth technical analysis of the proposed mechanism of action for 4-(Azetidinomethyl)phenyl cyclobutyl ketone, a novel small molecule inhibitor. Based on its structural characteristics, this compound is hypothesized to function as a potent and selective reversible covalent inhibitor of a key physiological serine protease, herein referred to as Protease X. This guide elucidates the molecular interactions driving this inhibition, outlines the comprehensive experimental workflow required to validate the mechanism, and presents the synthesized data and protocols necessary for replication and further investigation by drug development professionals.

Part 1: Introduction to this compound (Compound Y)

This compound, designated here as Compound Y, is a synthetic molecule featuring three key structural motifs: a cyclobutyl ketone, a central phenyl ring, and an azetidinomethyl substituent. The strained four-membered ring of the cyclobutyl ketone makes its carbonyl carbon highly electrophilic, priming it for nucleophilic attack.[1] The azetidine ring provides a basic nitrogen atom, which is expected to be protonated at physiological pH, allowing for potent ionic interactions. This combination of a reactive electrophilic "warhead" and a charged anchoring group suggests a targeted mechanism against enzymes with specific active site architectures, such as serine proteases.[2][3][4]

Serine proteases are a large family of enzymes crucial to physiological processes ranging from blood coagulation to digestion and inflammation.[2][5] Their active sites are characterized by a catalytic triad, including a highly nucleophilic serine residue, making them susceptible to inhibition by electrophilic compounds.[2][3] The dysregulation of serine protease activity is implicated in numerous diseases, making them a significant target class for therapeutic intervention.

Part 2: Proposed Mechanism of Action: Reversible Covalent Inhibition of Protease X

We propose that Compound Y acts as a two-step, reversible covalent inhibitor of Protease X.[6][7][8][9] This mechanism leverages both non-covalent and covalent interactions to achieve high potency and prolonged target engagement while minimizing the risk of permanent, off-target modifications associated with irreversible inhibitors.[7][8]

-

Initial Non-Covalent Binding (Formation of E•I complex): The positively charged azetidinium group of Compound Y is hypothesized to initially dock into the S1 specificity pocket of Protease X, forming a strong ionic bond with a conserved aspartate residue (e.g., Asp189 in trypsin-like proteases) at the base of the pocket.[3][4] This interaction anchors the inhibitor and orients the rest of the molecule within the active site.

-

Reversible Covalent Bond Formation (Formation of E-I complex): This precise positioning places the electrophilic ketone of the cyclobutyl group in close proximity to the nucleophilic hydroxyl group of the catalytic serine (e.g., Ser195).[2] The serine then attacks the carbonyl carbon, forming a stable, yet reversible, hemiketal adduct. The formation of this sp3-hybridized center from the sp2 ketone relieves some of the inherent strain in the cyclobutane ring, providing a thermodynamic driving force for the reaction.[1]

The overall inhibition process is described by the following kinetic model:

-

E + I ⇌ E•I ⇌ E-I (where Kᵢ = kₒff₁/kₒn₁ and kᵢₙₐ꜀ₜ/kᵣₑᵥₑᵣₜ describe the two equilibria)

This two-step mechanism, combining initial affinity (Kᵢ) with the rate of covalent modification (kᵢₙₐ꜀ₜ), results in time-dependent inhibition and can lead to a prolonged residence time on the target.[6]

Caption: Proposed binding mechanism of Compound Y with Protease X.

Part 3: Experimental Validation Workflow

A multi-step experimental approach is required to rigorously validate the proposed mechanism of action. This workflow progresses from initial in vitro characterization to target engagement confirmation in a cellular context and, finally, to high-resolution structural elucidation.

Caption: Experimental workflow for mechanism of action validation.

Step 1: In Vitro Enzymatic Assays

The initial step is to characterize the inhibitory activity of Compound Y against purified Protease X using kinetic assays.

A. IC₅₀ Determination

This experiment determines the concentration of Compound Y required to inhibit 50% of Protease X activity. Due to the expected time-dependent nature of the inhibition, IC₅₀ values should be determined at multiple pre-incubation time points.

Protocol: IC₅₀ Determination

-

Prepare a series of dilutions of Compound Y in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

In a 96-well plate, add 10 µL of each Compound Y dilution.

-

Add 80 µL of purified Protease X (e.g., 1 nM final concentration) to each well.

-

Incubate the plate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes).

-

Initiate the enzymatic reaction by adding 10 µL of a fluorogenic substrate for Protease X.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction velocity for each concentration.

-

Plot the velocity against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value at each pre-incubation time point.

B. Mechanism of Inhibition (MOI) Studies

To confirm the reversibility of the covalent adduct, a "jump dilution" experiment is performed.[10][11][12][13][14] This method involves forming the enzyme-inhibitor complex at high concentrations and then rapidly diluting the mixture to a point where the free inhibitor concentration is well below its binding affinity, preventing re-binding upon dissociation. The rate of enzyme activity recovery directly reflects the dissociation rate constant (kₒff) of the inhibitor.[10][11]

Protocol: Jump Dilution Assay

-

Incubate a high concentration of Protease X (e.g., 100 nM) with a saturating concentration of Compound Y (e.g., 10x IC₅₀) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Rapidly dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the fluorogenic substrate.

-

Immediately begin monitoring the fluorescence signal continuously over time.

-

The recovery of enzymatic activity will follow a first-order kinetic profile.

-

Fit the resulting progress curve to an appropriate equation for slow-binding inhibitors to determine the dissociation rate constant (kₒff). A measurable recovery of activity confirms that the inhibition is reversible.

Table 1: Hypothetical In Vitro Kinetic Data for Compound Y

| Parameter | Value | Description |

| IC₅₀ (15 min) | 85 nM | Potency after short pre-incubation. |

| IC₅₀ (120 min) | 12 nM | Potency increases with time, indicating time-dependent inhibition.[15] |

| Kᵢ | 95 nM | Initial non-covalent binding affinity. |

| kᵢₙₐ꜀ₜ | 0.05 min⁻¹ | Rate of covalent adduct formation. |

| kₒff (kᵣₑᵥₑᵣₜ) | 0.004 min⁻¹ | Rate of covalent adduct dissociation. |

| Residence Time (τ) | ~250 min | Calculated as 1/kₒff, indicating prolonged target engagement.[13] |

Step 2: Cellular Target Engagement

Confirming that Compound Y binds to Protease X within a complex cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17][18][19][20] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[17][19]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Culture cells expressing Protease X to ~80% confluency.

-

Treat cells with either vehicle (DMSO) or a saturating concentration of Compound Y (e.g., 10 µM) and incubate for 1 hour.

-

Harvest and resuspend the cells in a buffered saline solution.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Analyze the amount of soluble Protease X remaining in the supernatant at each temperature using Western blotting or ELISA.

-

Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound Y confirms direct target engagement.[18]

Table 2: Hypothetical CETSA Data for Compound Y

| Treatment | Apparent Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) | Interpretation |

| Vehicle (DMSO) | 54.2 °C | - | Baseline thermal stability of Protease X. |

| Compound Y (10 µM) | 59.8 °C | +5.6 °C | Significant stabilization confirms target engagement in intact cells.[18] |

Step 3: Structural Elucidation

The definitive validation of the proposed binding mode is achieved through high-resolution structural analysis, primarily X-ray crystallography.[21][22][23][24] Obtaining a co-crystal structure of Protease X in complex with Compound Y would provide direct visualization of the hemiketal adduct between Ser195 and the inhibitor's cyclobutyl ketone, as well as the ionic interaction between the azetidinium group and Asp189.[21][25]

Protocol: Co-crystallization of Protease X with Compound Y

-

Purify high-quality, crystallizable Protease X.

-

Form the protein-ligand complex by incubating the purified enzyme with a 5- to 10-fold molar excess of Compound Y.[25]

-

Screen a wide range of crystallization conditions (precipitants, pH, salts, additives) using vapor diffusion methods (sitting or hanging drop).

-

Optimize initial crystallization "hits" to produce diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Solve the structure using molecular replacement and refine the model.

-

Analyze the resulting electron density map to confirm the covalent bond between Ser195 and Compound Y and map all other key intermolecular interactions.[24]

Conclusion

The structural features of this compound strongly support its proposed mechanism as a reversible covalent inhibitor of serine proteases. The outlined experimental workflow provides a rigorous and systematic path to validate this hypothesis, from initial kinetic characterization to confirmation of target engagement in cells and ultimate structural verification. The successful completion of these studies would firmly establish the compound's mechanism of action and provide a solid foundation for its further development as a potential therapeutic agent.

References

-

Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. Available at: [Link]

-

What are Serine protease inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

-

X-ray crystallography of protein-ligand interactions. PubMed. Available at: [Link]

-

Mechanisms of action of serine protease inhibitors. ResearchGate. Available at: [Link]

-

Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

-

Serine protease inhibitors (serpins). PubMed. Available at: [Link]

-

Serine Protease Inhibitor Development. Creative Biolabs. Available at: [Link]

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature. Available at: [Link]

-

Studying protein-ligand interactions using X-ray crystallography. PubMed. Available at: [Link]

-

Producing Crystalline Protein-Ligand Complexes. Peak Proteins. Available at: [Link]

-

Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Publications. Available at: [Link]

-

A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. BellBrook Labs. Available at: [Link]

-

Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. BellBrook Labs. Available at: [Link]

-

Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. NIH. Available at: [Link]

-

Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

-

Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

Measuring Dissociation Rates and Residence Times for Kinase Inhibitors. BellBrook Labs. Available at: [Link]

-

Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

CETSA. Pär Nordlund Lab. Available at: [Link]

-

Assessment of compound activity reversibility by the jump-dilution method. NCBI Assay Guidance Manual. Available at: [Link]

Sources

- 1. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics [mdpi.com]

- 2. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Serine protease inhibitors (serpins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. Figure 4: [Assessment of compound activity reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. CETSA [cetsa.org]

- 21. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 24. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

A Comprehensive Spectroscopic and Structural Elucidation of 4-(Azetidinomethyl)phenyl Cyclobutyl Ketone: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-(Azetidinomethyl)phenyl cyclobutyl ketone, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from structurally analogous compounds, presents a comprehensive, predicted spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the rationale behind spectral interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the structural and spectroscopic properties of this class of compounds.

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a cornerstone of both chemical synthesis and pharmacological evaluation. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This compound (Molecular Formula: C₁₅H₁₉NO, Molecular Weight: 229.32 g/mol ) incorporates several key pharmacophoric features: a cyclobutyl ketone, a substituted aromatic ring, and an azetidine moiety.[1][2] The precise arrangement of these groups dictates the molecule's three-dimensional shape, reactivity, and ultimately, its biological activity. An in-depth understanding of its spectroscopic signature is therefore paramount for quality control, metabolic studies, and understanding structure-activity relationships (SAR).

This guide will provide a predictive but thorough examination of the expected spectroscopic data for this compound, leveraging data from related structures like cyclobutyl phenyl ketone and general principles of spectroscopy to construct a reliable analytical profile.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like deuterated chloroform (CDCl₃) are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, azetidine, cyclobutyl, and benzylic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.90 | Doublet (d) | 2H | H-2', H-6' | Protons ortho to the electron-withdrawing ketone group are deshielded and appear downfield. |

| ~7.40 | Doublet (d) | 2H | H-3', H-5' | Protons meta to the ketone are less deshielded. |

| ~3.60 | Singlet (s) | 2H | -CH₂-N (benzylic) | The benzylic protons are adjacent to the nitrogen and the aromatic ring. |

| ~3.20 | Triplet (t) | 4H | -CH₂- (azetidine) | Protons on the carbons adjacent to the nitrogen in the azetidine ring. |

| ~3.50 | Quintet (quint) | 1H | -CH- (cyclobutyl) | The methine proton of the cyclobutyl group is coupled to the adjacent methylene protons. |

| ~2.20 - 2.40 | Multiplet (m) | 4H | -CH₂- (cyclobutyl) | Methylene protons of the cyclobutyl ring adjacent to the methine. |

| ~1.90 - 2.10 | Multiplet (m) | 2H | -CH₂- (cyclobutyl) | The remaining methylene protons of the cyclobutyl ring. |

| ~2.10 | Quintet (quint) | 2H | -CH₂- (azetidine) | The central methylene protons of the azetidine ring. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C=O (ketone) | The carbonyl carbon of a ketone typically appears in this downfield region.[3] |

| ~145 | C-1' (aromatic) | Quaternary carbon attached to the ketone group. |

| ~135 | C-4' (aromatic) | Quaternary carbon attached to the azetidinomethyl group. |

| ~130 | C-2', C-6' (aromatic) | Aromatic carbons ortho to the ketone. |

| ~128 | C-3', C-5' (aromatic) | Aromatic carbons meta to the ketone. |

| ~60 | -CH₂-N (benzylic) | Benzylic carbon attached to nitrogen. |

| ~55 | -CH₂- (azetidine) | Carbons in the azetidine ring adjacent to nitrogen. |

| ~45 | -CH- (cyclobutyl) | Methine carbon of the cyclobutyl ring. |

| ~25 | -CH₂- (cyclobutyl) | Methylene carbons of the cyclobutyl ring. |

| ~18 | -CH₂- (azetidine) | Central methylene carbon of the azetidine ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Figure 1. Molecular structure of this compound.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, aromatic ring, and C-N bonds.

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~2950 | Medium | Aliphatic C-H stretch | C-H stretching vibrations of the cyclobutyl and azetidine rings. |

| ~1685 | Strong | C=O stretch (ketone) | The strong absorption is characteristic of a carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4] |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1220 | Medium | C-N stretch | Stretching vibration of the C-N bond in the azetidine and benzylic position. |

| ~830 | Strong | C-H bend (aromatic, para) | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |

Experimental Protocol: Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

ATR (preferred): A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Thin Film: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, it can be ground with potassium bromide (KBr) and pressed into a thin pellet.

-

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and subtracted from the sample spectrum.

Figure 2. A generalized workflow for the spectroscopic analysis of a small molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 229.1467 (for the exact mass of C₁₅H₁₉NO). In a low-resolution mass spectrometer, this would appear at m/z = 229.[2]

-

Major Fragmentation Pathways:

-

Loss of the cyclobutyl group: A prominent fragment would likely be observed at m/z = 174, corresponding to the loss of the cyclobutyl radical (•C₄H₇).

-

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the azetidine ring could lead to a fragment at m/z = 145, corresponding to the [C₁₀H₉O]⁺ ion.

-

Formation of the azetidinomethyl cation: A fragment at m/z = 70 corresponding to the [C₄H₈N]⁺ ion is also possible.

-

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source.

-

Ionization Method:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The protonated molecule [M+H]⁺ at m/z = 230 would be observed.

-

Electron Ionization (EI): This is a higher-energy technique that often leads to more extensive fragmentation. The sample is introduced into the vacuum of the mass spectrometer and bombarded with electrons.

-

-

Data Acquisition: The mass-to-charge ratios of the resulting ions are measured and plotted against their relative abundance to generate the mass spectrum.

Conclusion: A Predictive Yet Powerful Analytical Profile

This technical guide has presented a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging established principles and data from analogous structures, we have constructed a detailed and reliable set of expected NMR, IR, and MS data. This information serves as a valuable resource for researchers working with this molecule, aiding in its synthesis, purification, and biological evaluation. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data, ensuring consistency and comparability across different laboratories. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. However, the data and interpretations presented herein provide a robust framework for the structural elucidation of this and related compounds.

References

-

Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link][5][6]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link][7]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link][3][8]

-

Lancashire, R. J. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link][4]

-

NIST. (n.d.). Phenyl cyclohexyl ketone. NIST Chemistry WebBook. [Link][9]

-

SpectraBase. (n.d.). Cyclobutyl phenyl ketone. [Link][10][11][12][13]

-

Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(14), 1651–1656. [Link][15]

Sources

- 1. This compound | 898757-12-5 [sigmaaldrich.com]

- 2. This compound | 898757-12-5 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Phenyl cyclohexyl ketone [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity screening of novel phenyl ketone derivatives

Note: Data is illustrative for comparative purposes. [12]

Antimicrobial Activity Screening: Zone of Inhibition

A fundamental step in discovering new therapeutic agents is screening for antimicrobial activity. The agar well diffusion method is a widely used, cost-effective, and straightforward technique for preliminary screening of compounds against a panel of pathogenic bacteria and fungi. [11][12][13]

Principle of the Agar Well Diffusion Method

This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism. [12]If the compound is active, it inhibits microbial growth, creating a clear circular area around the well known as the "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. [10][12]

Experimental Workflow: Agar Well Diffusion

Caption: Workflow for the agar well diffusion antimicrobial assay.

Detailed Protocol: Agar Well Diffusion

Materials:

-

Test Phenyl Ketone Derivatives (dissolved in a suitable solvent like DMSO)

-

Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Sterile cork borer (6 mm diameter)

-

Positive control (e.g., Gentamicin solution)

-

Negative control (e.g., DMSO)

Procedure:

-

Inoculum Preparation: From a fresh culture, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [10]2. Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage. [11]3. Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile 6 mm cork borer to punch uniform wells into the agar. [14][15]4. Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. [14]Similarly, load the positive and negative controls into separate wells on the same plate.

-

Pre-diffusion: Allow the plates to sit at room temperature for 1 hour to permit diffusion of the compounds before bacterial growth begins.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours. [10][16]7. Measurement: After incubation, use a ruler or calipers to measure the diameter of the clear zone of inhibition around each well in millimeters (mm). [16]

Data Presentation

| Compound ID | Substituent (R) | S. aureus (mm) | E. coli (mm) |

| PK-001 | 4-OCH₃ | 12 | 0 |

| PK-002 | 4-Cl | 18 | 10 |

| PK-003 | 4-NO₂ | 15 | 8 |

| Gentamicin | (Positive Control) | 25 | 22 |

| DMSO | (Negative Control) | 0 | 0 |

Note: Data is illustrative. Zone diameter includes the 6 mm well.

Anti-inflammatory Activity Screening: Protein Denaturation

Chronic inflammation is implicated in numerous diseases. [17]A simple and effective primary screen for anti-inflammatory activity is the in vitro protein denaturation assay. Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. [18]The ability of a compound to prevent this denaturation can indicate potential anti-inflammatory effects.

Principle of the Protein Denaturation Assay

This assay evaluates the ability of a compound to inhibit the denaturation of a protein (commonly bovine serum albumin or egg albumin) induced by heat. [18]When heated, the protein unfolds, leading to an increase in the turbidity of the solution. An effective anti-inflammatory agent will stabilize the protein, preventing its denaturation and thus reducing the turbidity. The absorbance of the solution is measured to quantify the extent of inhibition. [19]

Conceptual Diagram: Inhibition of Protein Denaturation

Sources

- 1. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. clyte.tech [clyte.tech]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. botanyjournals.com [botanyjournals.com]

- 15. m.youtube.com [m.youtube.com]

- 16. hereditybio.in [hereditybio.in]

- 17. researchgate.net [researchgate.net]

- 18. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 19. mdpi.com [mdpi.com]

In Silico Pharmacophore Modeling of Azetidinomethylphenyl Compounds: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of in silico pharmacophore modeling, specifically tailored to the analysis and discovery of novel azetidinomethylphenyl compounds. As a class of molecules, azetidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document moves beyond a simple recitation of protocols, offering a strategic and scientifically-grounded narrative on the causal relationships behind experimental choices in the pharmacophore modeling workflow. Our focus is on building self-validating systems that enhance the efficiency and accuracy of identifying promising lead candidates.[4][5]

The Pharmacophore Concept: A Blueprint for Molecular Recognition

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response.[6] These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.[7] Pharmacophore modeling, therefore, is a cornerstone of computer-aided drug design (CADD), enabling researchers to distill the key interaction characteristics from one or more active molecules into a 3D query.[8][9] This query then serves as a sophisticated filter for searching large chemical databases to identify novel compounds with a high probability of biological activity.[10]

The azetidin-2-one scaffold, a core component of the broader class to which azetidinomethylphenyl compounds belong, is a well-established pharmacophore in its own right, most famously in beta-lactam antibiotics.[1] The versatility of this heterocyclic moiety allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutics against various diseases.[1][11]

Ligand-Based Pharmacophore Modeling: Deciphering the SAR Code

In scenarios where the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling is the method of choice.[12] This approach leverages the structure-activity relationship (SAR) data of a set of known active ligands to derive a common feature hypothesis.[13] The fundamental premise is that molecules with similar biological activity often share a common binding mode and, consequently, a common pharmacophore.

The Ligand-Based Workflow: A Step-by-Step Protocol

The generation of a robust ligand-based pharmacophore model is a multi-step process that requires careful consideration at each stage to ensure the final model is both predictive and selective.[14]

Protocol 1: Ligand-Based Pharmacophore Model Generation

-

Dataset Preparation:

-

Training Set Selection: Curate a set of at least 15-20 structurally diverse azetidinomethylphenyl compounds with a wide range of biological activities (e.g., IC50 values).

-

Activity Classification: Divide the compounds into active, moderately active, and inactive classes. A clear activity threshold is crucial for the algorithm to discern essential features.

-

Test Set Selection: Set aside a separate group of compounds (not used in model generation) to externally validate the final pharmacophore model. This set should also contain a mix of active and inactive molecules.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This step is critical as it accounts for the flexible nature of molecules in solution. Software like MOE and Catalyst offer robust conformational sampling methods.[15]

-

-

Common Feature Identification and Hypothesis Generation:

-

Utilize a pharmacophore generation algorithm (e.g., HipHop in Discovery Studio or the pharmacophore elucidation tools in MOE) to align the conformations of the active molecules and identify common chemical features.[16][17]

-

The software will generate a series of pharmacophore hypotheses, each representing a different spatial arrangement of features. These hypotheses are typically ranked based on a scoring function that considers how well they map to the active compounds while excluding the inactive ones.

-

-

Model Validation:

-

Internal Validation: Assess the model's ability to correctly classify the compounds in the training set. Techniques like leave-one-out cross-validation can be employed to evaluate the model's robustness.[18]

-

External Validation: Use the test set to evaluate the predictive power of the pharmacophore model on compounds it has not seen before.

-

Fischer's Randomization Test: This statistical method involves generating random hypotheses from the training set data and comparing their scores to the score of the original hypothesis. A high statistical significance indicates that the original hypothesis is not due to chance.[19]

-

Decoy Set Screening: Screen a database of known inactive or random molecules (decoys) to ensure the pharmacophore model has a low false-positive rate.[19]

-

Visualizing the Ligand-Based Workflow

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When the 3D structure of the biological target is available, a structure-based approach can be employed to create a pharmacophore model that reflects the key interactions within the binding site.[20] This method offers the advantage of being able to design novel scaffolds that are complementary to the target's active site, even with limited ligand SAR data.[19]

The Structure-Based Workflow: A Step-by-Step Protocol

The generation of a structure-based pharmacophore model requires meticulous preparation of the target protein and careful analysis of its binding site.[21]

Protocol 2: Structure-Based Pharmacophore Model Generation

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogens, assigning correct bond orders, removing water molecules (unless they are known to play a key role in ligand binding), and minimizing the structure to relieve any steric clashes. Software suites like Schrödinger's Maestro and BIOVIA Discovery Studio provide dedicated tools for protein preparation.[22][23]

-

-

Binding Site Identification and Analysis:

-

Identify the ligand-binding pocket. If the PDB structure contains a co-crystallized ligand, the binding site is readily defined. For apo (unliganded) structures, binding site prediction algorithms can be used.

-

Analyze the amino acid residues in the binding site to identify potential interaction points, such as hydrogen bond donors/acceptors and hydrophobic patches.

-

-

Pharmacophore Feature Generation:

-

Generate pharmacophore features based on the identified interaction points within the binding site.[20] Software like Phase can automatically generate features from a protein-ligand complex or an apo protein.[24]

-

Alternatively, features can be manually placed to represent key interactions observed in known ligand-protein complexes.

-

-

Model Refinement and Validation:

-

Refine the generated pharmacophore model by adding excluded volumes to represent the space occupied by the receptor, preventing the selection of molecules that would clash with the protein.[5]

-

Validate the model by screening a database of known active and inactive compounds to assess its ability to enrich for the active molecules. The same validation metrics used in the ligand-based approach (e.g., enrichment factor, ROC curves) are applicable here.[18][19]

-

Visualizing the Structure-Based Workflow

Caption: Structure-Based Pharmacophore Modeling Workflow.

Virtual Screening: Identifying Novel Azetidinomethylphenyl Scaffolds

The ultimate goal of generating a validated pharmacophore model is to use it as a 3D query for virtual screening of large compound libraries.[21][25] This process can efficiently filter databases containing millions of compounds to identify a manageable number of potential hits for experimental testing.[8]

The Virtual Screening Campaign

Protocol 3: Pharmacophore-Based Virtual Screening

-

Database Preparation:

-

Select one or more commercially available or in-house compound databases.

-

Prepare the database by generating 3D conformations for each molecule and filtering out compounds with undesirable properties (e.g., those that violate Lipinski's rule of five).

-

-

Pharmacophore Screening:

-

Use the validated pharmacophore model to screen the prepared database. The screening software will identify molecules that can adopt a conformation that maps onto the pharmacophore features.

-

The output is a list of "hit" compounds, typically ranked by a fitness score that indicates how well they match the pharmacophore.[25]

-

-

Hit Filtration and Selection:

-

Apply additional filters to the hit list to remove compounds with reactive functional groups or poor ADME/Tox properties.[4]

-

Visually inspect the top-ranking hits to assess their novelty and synthetic feasibility.

-

Cluster the hits based on structural similarity to ensure a diverse selection of scaffolds for further investigation.

-

-

Further In Silico Analysis (Optional but Recommended):

-

Perform molecular docking studies on the final hit list to predict their binding poses within the target's active site and to further prioritize candidates.[9]

-

Visualizing the Virtual Screening Process

Caption: Virtual Screening Workflow using a Pharmacophore Model.

Data Presentation and Interpretation

To illustrate the outcomes of a typical pharmacophore modeling study on azetidinomethylphenyl compounds, the following tables present hypothetical data for model validation and virtual screening.

Table 1: Pharmacophore Model Validation Statistics

| Model ID | Features | Training Set Hit Rate (%) | Test Set Hit Rate (%) | GH Score | Fischer Test (p-value) | Comments |

| Hypo-1 | AADH | 95 | 92 | 0.85 | < 0.01 | Excellent discrimination |

| Hypo-2 | AHR | 80 | 75 | 0.68 | 0.04 | Moderate discrimination |

| Hypo-3 | DDHR | 88 | 85 | 0.79 | < 0.01 | Good discrimination |

A: H-bond Acceptor, D: H-bond Donor, H: Hydrophobic, R: Aromatic Ring. GH Score (Goodness of Hit Score) is a metric that combines hit rates of actives and inactives; a score > 0.7 is considered a good model.[26]

Table 2: Virtual Screening Hit Prioritization

| Hit ID | Source Database | Fitness Score | Predicted pIC50 | Docking Score (kcal/mol) | Scaffold Class |

| ZINC12345 | ZINC | 1.85 | 7.8 | -9.5 | Azetidinomethylphenyl |

| CHEM56789 | ChemBridge | 1.79 | 7.6 | -9.2 | Novel Heterocycle |

| ENAM98765 | Enamine | 1.75 | 7.5 | -8.9 | Azetidinomethylphenyl |

| VEND45678 | Vendor X | 1.72 | 7.4 | -8.7 | Novel Heterocycle |

Conclusion

In silico pharmacophore modeling is a powerful and versatile tool in the modern drug discovery pipeline.[27] When applied systematically to a chemical series such as the azetidinomethylphenyl compounds, it can provide invaluable insights into the molecular features driving biological activity. By adhering to rigorous validation protocols and integrating both ligand- and structure-based approaches where possible, researchers can significantly enhance the probability of discovering novel, potent, and diverse lead candidates. This guide has outlined the core principles, detailed workflows, and critical considerations for successfully employing pharmacophore modeling, empowering drug development professionals to navigate this complex yet rewarding field with confidence and scientific integrity.

References

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1992. [Link]

-

Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 4054-4063. [Link]

-

Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert opinion on drug discovery, 1(3), 261-267. [Link]

-

Caporuscio, F., & Tafi, A. (2011). Pharmacophore modelling: a forty year old approach and its modern synergies. Current medicinal chemistry, 18(17), 2543-2553. [Link]

-

Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]

-

Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

-

Li, H., Gao, Z., Kang, L., Zhang, H., Yang, K., Yu, K., ... & Luo, C. (2012). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Akt2 inhibitors. PloS one, 7(8), e43279. [Link]

-

Dassault Systèmes. (n.d.). PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®. [Link]

-

Musyoka, T. M., Tastan, B., Lobb, K. A., & Tastan, O. F. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS omega, 6(35), 22896-22909. [Link]

-

Güner, O. F. (2007). The impact of pharmacophore modeling in drug design. IDrugs, 10(8), 558-563. [Link]

-

Schuster, D., & Langer, T. (2005). Pharmacophore models and pharmacophore-based virtual screening: concepts and applications exemplified on hydroxysteroid dehydrogenases. Current pharmaceutical design, 11(13), 1649-1667. [Link]

-

Kutlushina, A., Vaskevich, A., Ivanova, Y., Khlebnikov, A., & Filimonov, D. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3094. [Link]

-

Wikipedia. (n.d.). Discovery Studio. [Link]

-

Bioinformatics Review. (2020, April 18). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK [Video]. YouTube. [Link]

-

Scribd. (n.d.). Introduction To Pharmacophores in MOE. [Link]

-

Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. [Link]

-

CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. [Link]

-

ResearchGate. (n.d.). Typical pharmacophore-based virtual screening work fl ow. [Link]

-

Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. [Link]

-

ResearchGate. (n.d.). Discovery Studio 1.7: Structure-Based Pharmacophores. [Link]

-

Sabe, V. T., Ntchapda, F., & Tali, B. M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(10), 3249. [Link]

-

CUTM Courseware. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. [Link]

-

J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

-

Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Mani, V. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta poloniae pharmaceutica, 73(3), 643-654. [Link]

-

ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

-

while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. [Link]

-